

Compound Identity and Origin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Haploside C

CAS No.: 108279-04-5

Cat. No.: S3026230

Get Quote

Haploside C is a naturally occurring flavonoid derivative. Key aspects of its identity and source are detailed below.

- Chemical Classification:** It is an acylated glycoside of the flavonol **limocitrin** [1]. Its specific structure is 3,4',5,7-tetrahydroxy-3',8-dimethoxyflavone 7-O-[O- α -L-rhamnopyranosyl-(1 \rightarrow 2)-(6''-O-acetyl- β -D-glucopyranoside)] [1].
- Biological Source:** It was first isolated from the epigeal (above-ground) parts of the plant *Haplophyllum perforatum* (M.B.) Kar. et Kir [1]. It has also been identified in other species within the *Haplophyllum* genus, including *H. foliosum* and *H. pedicellatum* [2].
- Molecular Formula:** C₃₁H₃₆O₁₈ [2]
- Molecular Weight:** 696.6213 g/mol [2]

Physicochemical and Spectral Data

The following table consolidates key analytical data for **Haploside C**, essential for compound identification and verification in experimental work.

Property	Value / Description
Melting Point	143–145°C [2]
Specific Rotation	$[\alpha]_D^{22}$ -0 \pm 3° (in methanol) [2]

Property	Value / Description
UV-Vis Spectrum (λ_{\max})	260 (4.38), 275 (4.20), 343 (4.05), 385 (4.26) [2]
IR Spectrum (Notable bands, cm^{-1})	3520–3270 (OH), 1730 (C=O ester), 1650 (C=O γ -pyrone), 1620, 1600, 1566, 1470, 1448 (aromatic C=C) [2]

The table below summarizes the key signals from its ^1H NMR spectrum, which confirms the structure and connectivity of the sugar moieties and the methoxy groups.

Chemical Shift (δ , ppm)	Proton Count & Multiplicity	Assignment
1.13	3H, d, J = 5.5 Hz	CH_3 of rhamnose [2]
1.79	3H, s	OCOCH_3 [2]
3.88, 3.96	3H, s (each)	Two OCH_3 groups (3' and 8 positions) [2]
4.84	1H, br s	Anomeric proton of rhamnose (H-1'') [2]
5.45	1H, d, J = 4.0 Hz	Anomeric proton of glucose (H-1'') [2]
6.44	1H, s	H-6 (flavonoid A-ring) [2]

Pharmacological Activity

The primary documented biological activity of **Haploside C** is its **pronounced hypoazotemic action** [1]. This means it effectively reduces the concentration of nitrogenous waste products, like urea, in the blood. This pharmacological property suggests potential applications in researching conditions related to impaired nitrogen metabolism.

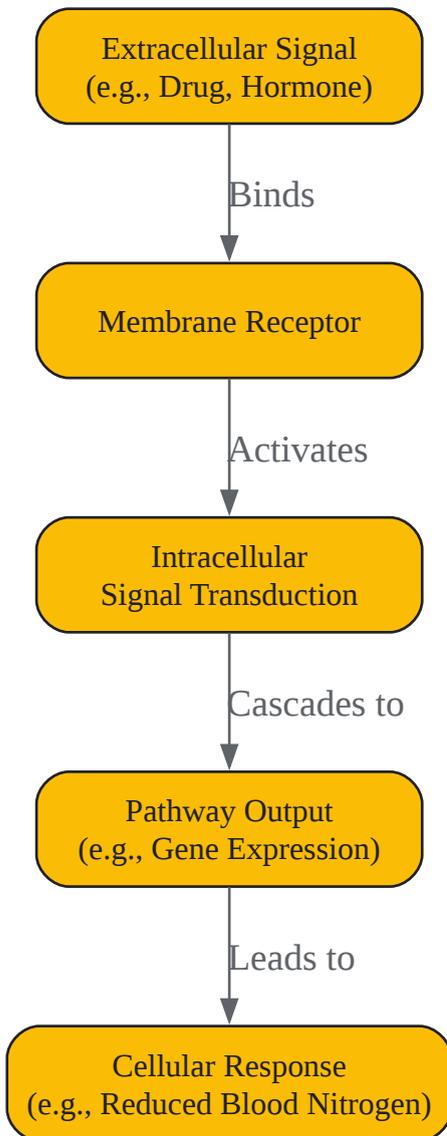
Experimental Protocols

While the search results do not contain step-by-step laboratory protocols for isolation or bioassays, they reference standard methodological approaches that were used in the original research.

- **Isolation and Identification:** The original isolation from *Haplophyllum perforatum* involved standard phytochemical techniques, and the structure was elucidated using a combination of UV, IR, and ^1H NMR spectroscopy, alongside chemical derivatization and comparison with known flavonoids [1] [2].
- **Hypoazotemic Activity Testing:** The pronounced hypoazotemic activity was established through *in vivo* pharmacological studies. These likely involved animal models where the compound's administration was followed by tracking the reduction of blood urea nitrogen (BUN) or similar markers, as per the experimental context cited from the literature on toxicology and laboratory methods [1].

Potential Signaling Pathways

The search results do not provide specific signaling pathways modulated by **Haploside C**. However, understanding pathway analysis is crucial for modern drug development. Biological pathways are sequences of chemical reactions that explain major cellular functions, and defects in these pathways often underlie diseases [3]. Mathematical modeling using ordinary differential equations (ODEs) is a key method for understanding the dynamic behavior of complex signaling networks like Wnt/ β -catenin, MAPK/ERK, and NF- κ B [3]. Future research on **Haploside C** could employ such modeling to predict its molecular targets and mechanisms.



[Click to download full resolution via product page](#)

A generalized cellular signaling pathway for research hypothesis generation.

Conclusion

Haploside C is a chemically well-defined flavonol glycoside with a documented biological function of reducing blood nitrogen levels. While its structural and basic pharmacological profile is established, its precise molecular mechanisms and interactions with specific signaling pathways remain areas for future investigation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Flavonoids of *Haplophyllum perforatum*. Structure and hypoazotemic... [link.springer.com]
2. 'Haploside - C'; published in 'Natural Compounds'; | SpringerLink [link.springer.com]
3. [sciencedirect.com/topics/computer-science/signaling-pathway](https://www.sciencedirect.com/topics/computer-science/signaling-pathway) [[sciencedirect.com](https://www.sciencedirect.com)]

To cite this document: Smolecule. [Compound Identity and Origin]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3026230#what-is-haploside-c>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com